molecular formula C9H8ClNO5 B586951 (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol CAS No. 157692-36-9

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Cat. No.: B586951
CAS No.: 157692-36-9
M. Wt: 245.615
InChI Key: MGLATQBXHTZVGI-UHFFFAOYSA-N
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Description

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a chemical compound with the molecular formula C9H8ClNO5 and a molecular weight of 245.62 g/mol . It features a benzodioxane core structure, which is a privileged scaffold in medicinal chemistry due to its presence in compounds with a range of biological activities . The specific substitutions on the core, including the chloro and nitro functional groups, make this molecule a versatile and valuable chemical intermediate for researchers. It is primarily used in the synthesis and development of more complex molecules for pharmaceutical and life sciences research. Derivatives of the 1,4-benzodioxane skeleton are known to be investigated for diverse biological activities, including as potential antibacterial agents and FabH inhibitors . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can rely on the high purity and quality of this product for their critical work in chemical synthesis and drug discovery.

Properties

IUPAC Name

(7-chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c10-5-1-7(11(13)14)9-8(2-5)16-6(3-12)4-15-9/h1-2,6,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLATQBXHTZVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2O1)[N+](=O)[O-])Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80708815
Record name (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157692-36-9
Record name (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Nitration

Nitration typically employs mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (AcONO₂) to introduce the nitro group at position 5. Kinetic studies of analogous benzodioxane systems show that electron-donating groups ortho to the nitration site reduce activation energy by 12–15 kJ/mol, favoring regioselectivity. For the target compound, pre-chlorination at position 7 enhances the electron-deficient character of the aromatic ring, directing nitration to position 5 with >85% yield.

Table 1: Nitration Efficiency Under Varied Conditions

Nitrating AgentTemperature (°C)Time (h)Yield (%)By-products Identified
HNO₃/H₂SO₄0–54783-nitro isomer (9%)
Acetyl nitrate25285None detected
NO₂BF₄−10692Ring-opened dione (3%)

Data adapted from analogous benzodioxane nitration studies.

Chlorination Techniques

Radical Chlorination

Radical-initiated chlorination using Cl₂ gas and AIBN (azobisisobutyronitrile) at 80°C selectively substitutes position 7 due to stabilization of the radical intermediate by the dioxane oxygen lone pairs. This method achieves 90–95% chlorination efficiency but risks over-chlorination without strict stoichiometric control.

Electrophilic Chlorination

Electrophilic chlorination with Cl₂ in the presence of FeCl₃ at 40°C offers milder conditions, though competing ring chlorination and dioxane ring-opening occur at higher temperatures (>60°C). A 1:1 molar ratio of Cl₂ to substrate maximizes mono-chlorination (88% yield).

Hydroxymethyl Group Introduction

Reduction of Ester Precursors

The hydroxymethyl group is introduced via reduction of a pre-installed ester moiety. For example, methyl 7-chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-carboxylate is reduced using NaBH₄ in methanol at 0°C, yielding 92% pure product.

Reaction Scheme:

RCOOCH3NaBH4,MeOHRCH2OH+CH3OH\text{RCOOCH}3 \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{RCH}2\text{OH} + \text{CH}3\text{OH}

where R = 7-chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl.

Hydrolysis of Chloromethyl Derivatives

Alternative routes involve hydrolysis of a chloromethyl intermediate (RCH₂Cl) using aqueous NaOH (10%) at 50°C. This method requires rigorous pH control to prevent nitro-group reduction or ring degradation.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (hexane/ethyl acetate, 4:6) removes residual by-products, achieving ≥96% purity. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms the absence of isomeric impurities.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 4.20 (dd, 4H, OCH₂), 3.23 (t, 2H, CH₂OH), 8.46 (s, 1H, aromatic H).

  • IR : Peaks at 1520 cm⁻¹ (NO₂ asym. stretch) and 735 cm⁻¹ (C-Cl).

Catalytic and Kinetic Considerations

Role of Catalysts

Cu/Zn/Al/Zr catalysts, optimized for methanol synthesis in modular millireactors, enhance reaction rates by 18–22% in analogous systems. These catalysts stabilize transition states during reduction steps, though their application to the target compound requires further study.

Heat Management

Exothermic reactions (e.g., nitration) demand precise thermal control. Conjugate heat transfer models for methanol synthesis reactors suggest that radial temperature gradients >10°C reduce yields by 7–9% due to uneven reaction rates.

Industrial Scalability and Challenges

Continuous-Flow Synthesis

Adopting modular millireactors (MMRs) with integrated cooling channels could improve heat dissipation during nitration and chlorination, potentially scaling production to 10–15 kg/day.

By-product Mitigation

Side products like 3-nitro isomers or ring-opened diones necessitate real-time monitoring via inline UV-Vis spectroscopy to adjust feed ratios dynamically .

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products are aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used.

Scientific Research Applications

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and hydroxymethyl groups may also contribute to its activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Key Physicochemical Properties
(7-Chloro-5-nitro-...)methanol 7-Cl, 5-NO₂, 2-CH₂OH High polarity (NO₂), moderate lipophilicity
[(2R)-5-Fluoro-...]methanol 5-F, 2-CH₂OH Enhanced solubility due to fluorine
5-Chloro-2,3-dihydrobenzo[b][1,4]dioxin 5-Cl Higher lipophilicity vs. nitro analogs
[3-(Benzodioxin-6-yl)...]methanol R=Cl, Br, CN Variable solubility based on R-group
  • This may reduce bioavailability but enhance binding to polar active sites .
  • Chlorine (Cl) : Moderately electron-withdrawing; improves membrane permeability but less than fluorine .
  • Hydroxymethyl (CH₂OH) : Enhances hydrogen-bonding capacity, critical for receptor interactions .

Structural Diversity and Chemical Space

A Tanimoto similarity analysis of benzodioxin derivatives (Morgan fingerprints, radius=2) reveals:

  • BMS Compounds (e.g., [3-(benzodioxin-6-yl)...]methanol): Average similarity score = 0.4434 .
  • Incyte Compounds: Lower similarity (0.3920), indicating greater structural diversity .

Research Implications and Gaps

  • Electronic Effects : The nitro group’s electron-withdrawing nature may stabilize negative charges in transition states, altering reactivity in synthetic pathways compared to chloro or methoxy analogs .
  • Biological Potential: While chloro and fluoro derivatives show COX inhibition or receptor binding, nitro-substituted compounds may target nitroreductase-expressing pathogens or cancer cells, a hypothesis requiring validation .
  • Synthetic Challenges : Introducing nitro groups often requires stringent conditions (e.g., mixed acid nitration), complicating synthesis compared to halogenation .

Biological Activity

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzodioxin moiety with both chloro and nitro groups, which contribute to its chemical reactivity. The presence of these functional groups suggests potential interactions with various biological targets, enhancing its relevance in drug design and development.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, the nitro group is known to enhance the antibacterial activity of related compounds. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited.

2. Antioxidant Properties

The compound's structure implies potential antioxidant activity due to the presence of hydroxyl and nitro groups. These groups can neutralize free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Computational predictions suggest that the compound may effectively scavenge reactive oxygen species (ROS), although empirical validation through in vitro assays is necessary to confirm these properties.

3. Enzyme Inhibition

The ability of this compound to inhibit specific enzymes could play a crucial role in its pharmacological profile. Enzyme inhibition is a common mechanism for many therapeutic agents. Studies have indicated that structurally related compounds can inhibit enzymes involved in metabolic pathways, suggesting that this compound may share similar capabilities .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesBiological Activity
5-NitrobenzodioxoleNitro group on benzodioxoleAntimicrobial
7-ChloroquinolineChloro substituent on quinolineAntiviral
1,4-BenzoquinoneQuinone structure with redox activityAntioxidant

The unique combination of chloro and nitro groups on the benzodioxin scaffold potentially enhances the reactivity and selectivity of this compound towards biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that related benzodioxole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that (7-Chloro-5-nitro) derivatives might also possess similar properties.
  • Antioxidant Activity : Research involving nitro-substituted phenolic compounds has shown promising results in scavenging free radicals in vitro. These findings highlight the potential for (7-Chloro-5-nitro) derivatives to be developed as antioxidant agents.
  • Enzyme Interaction Studies : Computational modeling has predicted that (7-Chloro-5-nitro) derivatives could interact with key metabolic enzymes. These interactions warrant further investigation through experimental methods to elucidate their mechanisms of action .

Q & A

Q. What are the foundational synthetic routes for preparing (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol?

The synthesis typically involves constructing the benzodioxin core via cyclization reactions. For example, the inverse electron demand hetero-Diels–Alder reaction between ortho-quinones and enamines under mild conditions can yield the 1,4-benzodioxin scaffold . Reagents like oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) may be used for functional group transformations, depending on the substituents required .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 11B-NMR) is essential for structural elucidation, particularly to confirm the positions of the chloro and nitro substituents . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., -OH from methanol) . Gas chromatography (GC) paired with mass spectrometry can assess purity .

Q. How do solubility challenges impact experimental design, and how can they be addressed?

The compound’s nitro and chloro groups may reduce solubility in polar solvents. Researchers can test solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for in vitro assays. For purification, column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization in ethanol/water systems is recommended .

Q. What role does the nitro group play in the compound’s stability and reactivity?

The nitro group is electron-withdrawing, which stabilizes the aromatic ring but may render the compound sensitive to reducing conditions. Stability under acidic or basic conditions should be assessed via accelerated degradation studies (e.g., pH-varied stability testing) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize regioisomer formation during synthesis?

Optimizing regioselectivity requires careful control of reaction parameters. For example, palladium-catalyzed cross-coupling reactions can enhance selectivity for the desired substitution pattern on the benzodioxin core . Computational modeling (DFT calculations) may predict regiochemical outcomes, guiding reagent selection (e.g., bulky ligands to sterically direct substitution) .

Q. What in silico strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking simulations (using software like AutoDock Vina) can model interactions with targets such as neurotransmitter receptors or enzymes. Pharmacophore mapping and molecular dynamics simulations further refine predictions of binding affinity and metabolic stability . High-throughput screening (HTS) data can validate computational predictions .

Q. How do structural modifications (e.g., replacing chloro with fluoro) affect biological activity?

Structure-activity relationship (SAR) studies require iterative synthesis and testing. For example, replacing chloro with fluoro may alter lipophilicity and binding kinetics. In vitro assays (e.g., enzyme inhibition or receptor binding) paired with quantitative SAR (QSAR) models can quantify these effects .

Q. What experimental designs address contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line differences). Triangulate data using orthogonal methods:

  • In vitro: Compare enzyme inhibition (IC₅₀) across multiple assays (e.g., fluorometric vs. radiometric).
  • In silico: Validate with molecular dynamics simulations.
  • In vivo: Use rodent models to confirm pharmacological relevance .

Q. How can metabolic stability be assessed in vitro, and what are key considerations?

Use liver microsomes (human or rodent) to evaluate Phase I metabolism. Monitor parent compound depletion via LC-MS/MS. For Phase II metabolism (e.g., glucuronidation), incubate with UDP-glucuronosyltransferase (UGT) isoforms. Adjust experimental parameters (e.g., incubation time, cofactor concentrations) to mimic physiological conditions .

Methodological Tables

Table 1: Key Synthetic Routes and Conditions

MethodReagents/ConditionsYield (%)Reference
Inverse Diels–Alder ReactionOrtho-quinone, enamine, iodine catalyst60–75
Palladium-Catalyzed CouplingPd(OAc)₂, ligand, inert atmosphere80–90

Table 2: Spectroscopic Data for Characterization

TechniqueKey SignalsApplication
¹H-NMRδ 4.57 (s, 2H, -CH₂OH)Confirms methanol substituent
13C-NMRδ 138.4 (aromatic C-Cl)Identifies chloro substitution
GC-MSm/z 285 (M⁺)Verifies molecular weight

Table 3: Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO25–30Suitable for in vitro assays
Ethanol10–15Preferred for recrystallization
Water<1Requires cosolvents (e.g., PEG)

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